![molecular formula C14H13N3O2S B2468627 N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 1421517-66-9](/img/structure/B2468627.png)
N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Benzothiazole is a heterocyclic compound with a benzene fused to a thiazole ring . Compounds with these structures have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of isoxazole and benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The isoxazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the nitrogen atom . The benzothiazole ring is also planar and aromatic .Chemical Reactions Analysis
The chemistry of isoxazoles and benzothiazoles has been an interesting field of study for decades because of their prominent potential as drug molecules . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
- Oxazole derivatives have demonstrated promising antimicrobial properties. Researchers have synthesized various oxazole compounds and evaluated their effectiveness against bacteria and fungi . Investigating the specific antimicrobial potential of this compound could be valuable for developing novel antibiotics.
- Oxazole derivatives have been explored as potential anticancer agents. Their unique chemical structure and substitution patterns contribute to their cytotoxic effects against cancer cells . Investigating the impact of N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE on cancer cell lines could provide insights into its therapeutic potential.
- Some oxazole derivatives exhibit anti-inflammatory activity. Understanding whether this compound modulates inflammatory pathways could be relevant for drug development .
- Oxazole-based compounds have been investigated for their potential in managing diabetes. Exploring the effects of N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[d]thiazole-6-carboxamide on glucose metabolism or insulin sensitivity could be informative .
- Oxazole derivatives often possess antioxidant properties. Assessing the ability of this compound to scavenge free radicals and protect against oxidative stress would be valuable .
- While not directly related to oxazole derivatives, a similar compound, 2-{3-hydroxy-2-[(3-hydroxypyridine-2-carbonyl)amino]phenyl}-1,3-benzoxazole-4-carboxylic acid (A-33853), has shown antileishmanial activity . Investigating whether N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE exhibits similar effects against Leishmania parasites could be worthwhile.
Antimicrobial Activity
Anticancer Potential
Anti-inflammatory Properties
Antidiabetic Applications
Antioxidant Effects
Leishmanicidal Activity
Mechanism of Action
Mode of Action
It is known that oxazole derivatives can exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . Similarly, thiazole derivatives have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities
Biochemical Pathways
Given the broad range of biological activities associated with oxazole and thiazole derivatives, it is likely that this compound interacts with multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with oxazole and thiazole derivatives, it is likely that this compound has multiple effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .
Future Directions
properties
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-9-6-11(19-17-9)4-5-15-14(18)10-2-3-12-13(7-10)20-8-16-12/h2-3,6-8H,4-5H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYCDVFZYQCFAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[d]thiazole-6-carboxamide |
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